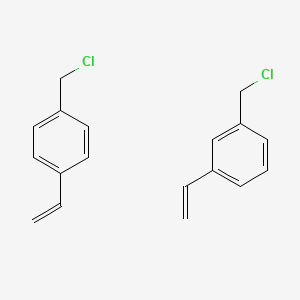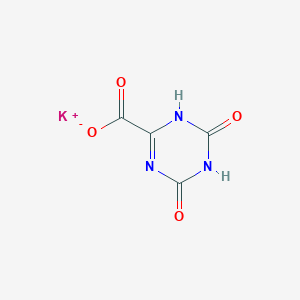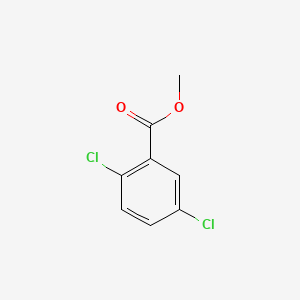
Vinylbenzyl Chloride, Mixture of 2, 3-and 4-isomers (Stabilized with TBC)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylbenzyl chloride is a chemical compound that exists as a mixture of 3- and 4-isomers. It is stabilized with 50-100 ppm tert-butylcatechol as an inhibitor. This compound is known for its dual functionality, possessing both a polymerizable double bond and a benzylic chlorine. It is widely used in various industrial and research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinylbenzyl chloride is typically synthesized through the chlorination of vinyl toluene. The reaction involves the addition of chlorine to the vinyl group, resulting in the formation of the chloromethyl group. The process is carried out under controlled conditions to ensure the desired isomeric mixture.
Industrial Production Methods: In industrial settings, vinylbenzyl chloride is produced in large quantities using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The presence of tert-butylcatechol as an inhibitor helps in stabilizing the compound during storage and transportation.
Analyse Des Réactions Chimiques
Types of Reactions: Vinylbenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzylic chlorine can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Polymerization: The vinyl group can undergo polymerization to form poly(vinylbenzyl chloride), which is used in various applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Polymerization Catalysts: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.
Major Products Formed:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of vinylbenzyl chloride can be synthesized.
Polymers: Poly(vinylbenzyl chloride) is a major product formed through polymerization.
Applications De Recherche Scientifique
Vinylbenzyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. It also serves as a precursor for various functionalized materials.
Biology: Vinylbenzyl chloride derivatives are used in the development of bioactive compounds and drug delivery systems.
Medicine: The compound is explored for its potential in creating medical devices and diagnostic tools.
Industry: It is used in the production of specialty plastics, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of vinylbenzyl chloride involves its dual functionality. The vinyl group allows for polymerization, while the benzylic chlorine enables substitution reactions. These properties make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions.
Comparaison Avec Des Composés Similaires
Chloromethylstyrene: Similar to vinylbenzyl chloride but with different isomeric ratios.
Vinylbenzene Chloride: Another compound with a vinyl group and a benzylic chlorine.
Poly(vinylbenzyl chloride): The polymerized form of vinylbenzyl chloride.
Uniqueness: Vinylbenzyl chloride is unique due to its specific isomeric mixture and the presence of tert-butylcatechol as an inhibitor. This combination provides stability and versatility, making it suitable for a wide range of applications in research and industry.
Propriétés
IUPAC Name |
1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8;1-2-8-4-3-5-9(6-8)7-10/h2*2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDACPJNNYTTDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCl.C=CC1=CC=CC(=C1)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50586-57-7 |
Source


|
| Details | Compound: Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene | |
| Record name | Benzene, 1-(chloromethyl)-3-ethenyl-, polymer with 1-(chloromethyl)-4-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50586-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














